molecular formula C11H17N3O12S2 B139142 1-Thyminylglucosamine-4,6-disulfate CAS No. 133906-27-1

1-Thyminylglucosamine-4,6-disulfate

Cat. No.: B139142
CAS No.: 133906-27-1
M. Wt: 447.4 g/mol
InChI Key: UZYIVVYUIHQPIP-VRRGKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thyminylglucosamine-4,6-disulfate is a specialized synthetic chemical standard designed for advanced research in glycobiology and inflammatory pathways. As a modified amino sugar, its structure combines a glucosamine backbone with specific sulfation at the 4 and 6 positions and a thyminyl moiety. This design is of significant interest for studying the structure-activity relationships of glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and cartilage . The sulfation pattern is a key determinant of biological function, influencing interactions with various proteins, receptors, and growth factors . Researchers can utilize this compound as a standard in analytical methods like mass spectrometry and HPLC to identify and quantify similar structures in complex biological samples. Furthermore, given that glucosamine sulfate is known to attenuate NF-κB activation, a key regulator of inflammation, this disulfated derivative may offer a novel tool for investigating the modulation of Toll-like Receptor (TLR) signaling and other inflammatory cascades in vitro . Its potential mechanism may involve the inhibition of pro-inflammatory cytokines and catabolic enzymes, such as matrix metalloproteinases (MMPs), which are implicated in tissue degradation . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own stability, safety, and efficacy profiling for their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133906-27-1

Molecular Formula

C11H17N3O12S2

Molecular Weight

447.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-amino-4-hydroxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(sulfooxymethyl)oxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C11H17N3O12S2/c1-4-2-14(11(17)13-9(4)16)10-6(12)7(15)8(26-28(21,22)23)5(25-10)3-24-27(18,19)20/h2,5-8,10,15H,3,12H2,1H3,(H,13,16,17)(H,18,19,20)(H,21,22,23)/t5-,6-,7-,8-,10-/m1/s1

InChI Key

UZYIVVYUIHQPIP-VRRGKTLJSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N

Other CAS No.

133906-27-1

Synonyms

1-TGADS
1-thyminyl-D-glucosamine-4,6-disulfate
1-thyminylglucosamine-4,6-disulfate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Thyminylglucosamine 4,6 Disulfate

Total Synthesis Pathways of 1-Thyminylglucosamine-4,6-disulfate

The total synthesis of this compound is a multi-step process that necessitates precise control over the introduction of various functional groups. The pioneering work in this area has laid the foundation for accessing this and related sulfated nucleosides. nih.gov

Precursor Selection and Chemical Transformations

The assembly of this compound logically commences with readily available and appropriately functionalized monosaccharide and nucleobase precursors.

Glucosamine (B1671600) Precursor: The synthesis typically starts from a derivative of D-glucosamine. A common starting material is D-glucosamine hydrochloride, which can be converted into a more reactive and suitably protected form for subsequent reactions. Key transformations of the glucosamine precursor often involve:

N-Protection: The amino group at the C-2 position is highly reactive and needs to be protected early in the synthetic sequence. Common protecting groups for this purpose are discussed in the following section.

Anomeric Center Activation: To facilitate the formation of the N-glycosidic bond with thymine (B56734), the anomeric carbon (C-1) of the glucosamine derivative is typically activated, for example, as a glycosyl halide or a glycosyl acetate (B1210297).

Thymine Precursor: The thymine moiety is generally introduced using a silylated derivative, such as bis(trimethylsilyl)thymine. Silylation increases the nucleophilicity of the thymine nitrogen, facilitating its reaction with the electrophilic anomeric carbon of the sugar.

The key chemical transformation is the glycosylation reaction , where the activated glucosamine derivative is coupled with the silylated thymine. This reaction is crucial for establishing the β-N-glycosidic linkage, which is characteristic of naturally occurring nucleosides. The stereochemical outcome of this reaction is influenced by the nature of the protecting group at the C-2 position and the reaction conditions.

Strategic Application of Protecting Group Chemistry

Protecting group chemistry is paramount in the synthesis of this compound to ensure that reactions occur at the desired positions. The choice of protecting groups is guided by their stability under various reaction conditions and the ability to be selectively removed.

Functional GroupProtecting GroupRationale for Use
Amino Group (C-2) Phthaloyl (Phth) or Azido (N₃)These groups are non-participating and favor the formation of the desired β-glycosidic bond. They are stable under a range of conditions and can be removed at a later stage.
Hydroxyl Groups (C-3, C-4, C-6) Acetyl (Ac) or Benzyl (Bn)Acetyl groups are readily introduced and can be removed under basic conditions. Benzyl ethers are stable to a wider range of conditions and are typically removed by hydrogenolysis. The differential protection of these hydroxyls is key for regioselective sulfation.

The strategic application involves protecting the C-2 amino group and the C-3 hydroxyl group while leaving the C-4 and C-6 hydroxyl groups available for sulfation or protecting them with groups that can be selectively removed.

Regioselective Sulfation Strategies at Positions 4 and 6

The introduction of sulfate (B86663) groups at the C-4 and C-6 positions of the glucosamine ring is a critical step that imparts the characteristic biological activity to the molecule. Achieving regioselectivity is a significant synthetic challenge.

A common strategy involves the use of a precursor with free hydroxyl groups at the desired positions (C-4 and C-6) while other positions are protected. The sulfation is then carried out using a suitable sulfating agent.

Common Sulfating Agents:

Sulfur trioxide-pyridine complex (SO₃·py)

Sulfur trioxide-dimethylformamide complex (SO₃·DMF)

Chlorosulfonic acid

The reaction is typically performed in an aprotic solvent like pyridine (B92270) or dimethylformamide. The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyl group at C-4, which can sometimes be exploited to achieve selective sulfation. However, for simultaneous disulfation, an excess of the sulfating agent is used.

Following the sulfation, the remaining protecting groups are removed under appropriate conditions to yield the final product, this compound.

Semisynthetic Approaches to this compound

While total synthesis provides a versatile route to the target compound, semisynthetic approaches, starting from naturally occurring or readily available precursors, could offer a more efficient alternative. Information specifically detailing semisynthetic routes to this compound is limited in the public domain. However, one could envision a strategy starting from a pre-formed thyminylglucosamine core, which would then be subjected to regioselective sulfation at the 4 and 6 positions. The feasibility of such an approach would depend on the availability of the unsulfated nucleoside and the ability to achieve the desired regioselectivity in the sulfation step.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a valuable strategy for structure-activity relationship (SAR) studies, aiming to develop compounds with improved biological properties.

Modification of the Thyminyl Moiety

Modification of the thymine base can lead to analogues with altered hydrogen bonding capabilities and steric profiles, potentially influencing their interaction with biological targets.

Potential Modifications:

Alkylation at N-3: Introduction of small alkyl groups at the N-3 position of the thymine ring.

Substitution at C-5: Replacement of the C-5 methyl group with other alkyl or functional groups.

Introduction of Halogens: Incorporation of fluorine, chlorine, or bromine at the C-5 or C-6 positions of the pyrimidine (B1678525) ring.

Alterations in the Glucosamine Scaffold

The glucosamine moiety of this compound offers several sites for chemical modification, providing a rich platform for the synthesis of a diverse range of analogs. While specific literature detailing extensive modifications of this exact molecule is limited, the well-established chemistry of glucosamine and other nucleosides provides a strong foundation for predicting and designing potential derivatives. Key modifications can be introduced at the C-2 amino group, and the C-3 hydroxyl group, as well as alterations to the pyranose ring itself.

Research into the synthesis of various glucosamine derivatives has demonstrated the feasibility of a range of chemical transformations that could be applied to this compound. These modifications are crucial for probing the specific structural requirements for biological activity and for optimizing the compound's pharmacological profile.

Table 1: Potential Modifications of the Glucosamine Scaffold in this compound Analogs

Modification SiteType of ModificationPotential Reagents and ConditionsRationale for Modification
C-2 Amino GroupN-AcylationAcyl chlorides or anhydrides in the presence of a baseTo investigate the influence of different acyl chain lengths and functionalities on activity and cell permeability.
N-AlkylationReductive amination with aldehydes or ketonesTo introduce diverse alkyl groups, potentially altering steric and electronic properties.
N-SulfationSulfur trioxide-pyridine complexTo create analogs with altered sulfation patterns and charge distribution.
C-3 Hydroxyl GroupO-AlkylationAlkyl halides with a strong base (e.g., NaH)To explore the impact of steric bulk at this position on receptor binding or enzyme inhibition.
DeoxyfluorinationDiethylaminosulfur trifluoride (DAST)To introduce fluorine, which can alter electronic properties and metabolic stability.
Pyranose RingThio-glycoside formationLawesson's reagent or P4S10To replace the ring oxygen with sulfur, potentially affecting conformation and biological activity.
Ring Opening/ContractionPeriodate oxidation followed by reduction or other transformationsTo create acyclic or different ring-sized analogs, significantly altering the overall scaffold.

This table presents potential modifications based on established glucosamine chemistry. Specific application to this compound would require dedicated synthetic research.

The synthesis of such derivatives would typically involve a multi-step process, starting with a suitably protected glucosamine derivative. The thymine base would be introduced via a glycosylation reaction, followed by selective deprotection and modification of the desired positions on the glucosamine scaffold. The final step would involve the introduction of the sulfate groups at the C-4 and C-6 positions. The synthesis of glucosamine derivatives containing fragments of other biologically important molecules, such as heparan sulfate, has been explored to create building blocks for more complex structures. manchester.ac.uk

Variations in Sulfation Patterns and Degrees

The presence and positioning of sulfate groups are critical determinants of the biological activity of many glycosaminoglycans and other sulfated natural products. Research has shown that specific sulfation patterns can act as a "code" for molecular recognition by proteins. ontosight.ai Therefore, the synthesis of analogs of this compound with varied sulfation patterns and degrees is a key strategy for elucidating its mechanism of action and for developing more potent and selective compounds.

The synthesis of such analogs can be approached through both chemical and enzymatic methods. Chemical methods often involve the use of sulfating agents like the sulfur trioxide-pyridine complex on selectively protected glucosamine precursors. This allows for the controlled introduction of sulfate groups at specific hydroxyl positions. Subsequent removal of protecting groups yields the desired sulfated analog.

Chemoenzymatic synthesis offers a powerful alternative, utilizing specific sulfotransferases to install sulfate groups at defined positions with high regioselectivity. mdpi.com While not yet reported specifically for this compound, this approach has been successfully applied to the synthesis of a variety of sulfated oligosaccharides and glycans. The use of sulfatases, enzymes that remove sulfate groups, could also be employed for the selective desulfation of the parent compound to generate analogs with a lower degree of sulfation.

Table 2: Potential Analogs of this compound with Varied Sulfation

AnalogDescriptionPotential Synthetic ApproachRationale for Synthesis
1-Thyminylglucosamine-4-sulfateMonosulfated analog lacking the C-6 sulfate group.Selective protection of the C-6 hydroxyl group prior to sulfation, or enzymatic desulfation at the C-6 position.To determine the importance of the C-6 sulfate for biological activity.
1-Thyminylglucosamine-6-sulfateMonosulfated analog lacking the C-4 sulfate group.Selective protection of the C-4 hydroxyl group prior to sulfation.To assess the contribution of the C-4 sulfate to the overall activity.
1-Thyminylglucosamine-3,4,6-trisulfateTrisulfated analog with an additional sulfate at the C-3 position.Chemical sulfation of a precursor with a free C-3 hydroxyl group.To investigate if increasing the degree of sulfation enhances biological activity.
1-Thyminylglucosamine (unsulfated)The core nucleoside without any sulfate groups.Synthesis without the final sulfation step.To serve as a negative control and to understand the fundamental role of sulfation.

This table illustrates potential sulfation analogs and the rationale for their synthesis. The biological activity of these specific analogs has not been reported in the reviewed literature.

The synthesis and biological evaluation of a library of such sulfated derivatives are essential to establish a clear structure-activity relationship. The original research by Idegami et al. reported the synthesis of 1-thyminyl-D-glucosamine-4,6-disulfate and its antiviral activity against HIV, highlighting the therapeutic potential of this class of compounds. nih.gov By systematically altering the sulfation pattern, researchers can aim to develop analogs with improved efficacy and selectivity.

Advanced Structural Elucidation and Analytical Characterization of 1 Thyminylglucosamine 4,6 Disulfate

Spectroscopic Techniques for Structural Confirmation

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing its resulting fragment ions. wikipedia.orgnih.gov For 1-Thyminylglucosamine-4,6-disulfate, MS/MS performed in the negative ion mode is particularly informative due to the presence of the two sulfate (B86663) groups. The fragmentation patterns provide clear evidence for the connectivity of the different structural motifs within the molecule.

Upon collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways for sulfated nucleosides include the cleavage of the sulfate groups, the glycosidic bond, and fragmentation of the sugar and nucleobase rings. nih.govsemanticscholar.orgresearchgate.net

A key fragmentation event is the neutral loss of sulfur trioxide (SO₃, 80 Da) from the precursor ion. nih.gov The observation of two sequential losses of SO₃ would strongly indicate the presence of two sulfate groups. Another characteristic fragmentation is the cleavage of the N-glycosidic bond that links the thymine (B56734) base to the glucosamine (B1671600) sugar, resulting in ions corresponding to the deprotonated thymine base and the remaining disulfated glucosamine moiety. semanticscholar.orgresearchgate.net Further fragmentation of the sugar ring can also occur, providing additional structural confirmation.

Table 1: Predicted MS/MS Fragmentation Profile for this compound
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Information Deduced
[M-H]⁻[M-H-SO₃]⁻SO₃ (80 Da)Presence of one sulfate group.
[M-H]⁻[M-H-2SO₃]⁻2xSO₃ (160 Da)Presence of two sulfate groups.
[M-H]⁻[Thymine-H]⁻Glucosamine-disulfateConfirms the identity of the nucleobase as thymine.
[M-H]⁻[Glucosamine-disulfate-H]⁻ThymineConfirms the presence of the disulfated sugar moiety.
[Glucosamine-disulfate-H]⁻[Glucosamine-disulfate-H-H₂O]⁻H₂O (18 Da)Fragmentation of the sugar ring.
Ionization Techniques (e.g., ESI, MALDI)

The selection of an appropriate ionization technique is critical for the mass spectrometric analysis of non-volatile and thermally labile compounds like this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most suitable soft ionization methods. rsc.orgyoutube.com

Electrospray Ionization (ESI) is ideal for analyzing polar and charged molecules from a liquid solution. icm.edu.pl Given the two highly acidic sulfate groups, this compound is expected to ionize efficiently in the negative ion mode, producing a prominent deprotonated molecule [M-H]⁻ or a multiply charged ion like [M-2H]²⁻. ESI is readily coupled with liquid chromatography (LC), allowing for separation prior to mass analysis (LC-MS). nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that analyzes samples co-crystallized with a matrix on a target plate. youtube.comnih.gov A laser pulse desorbs and ionizes the analyte, typically producing singly charged ions. MALDI is often coupled with a time-of-flight (TOF) mass analyzer, which offers high sensitivity and mass accuracy, making it well-suited for determining the precise molecular weight of modified nucleosides. nih.govacs.orgfrontiersin.org

Table 2: Comparison of Ionization Techniques for this compound Analysis
TechniquePrincipleTypical Ion(s) FormedAdvantagesConsiderations
Electrospray Ionization (ESI)Ionization from charged droplets.[M-H]⁻, [M-2H]²⁻Excellent for polar/ionic compounds; easily coupled to HPLC. icm.edu.plSusceptible to ion suppression from salts in the sample matrix.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Laser-induced desorption/ionization from a solid matrix.[M-H]⁻, [M+Na-2H]⁻High sensitivity; tolerant of some salts; ideal for TOF analyzers. youtube.comnih.govChoice of matrix is crucial; less readily coupled to HPLC.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or natural extracts, assessing its purity, and for preparative isolation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of nucleosides and their analogues. nih.govprotocols.io Due to the high polarity imparted by the two sulfate groups and the sugar moiety, specialized HPLC methods are required for effective separation.

Reversed-phase HPLC (RP-HPLC) on columns like C18 is a common starting point. umich.edu However, the high polarity of this compound may lead to poor retention. To overcome this, ion-pair RP-HPLC can be employed, where a reagent such as tetrabutylammonium (B224687) hydrogen sulfate is added to the mobile phase to form a less polar ion pair with the analyte, thereby increasing its retention time. researchgate.net An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of highly polar compounds using a polar stationary phase and a partially aqueous mobile phase. qut.edu.au

Detection is typically achieved via UV absorbance, as the thymine base has a strong chromophore. nih.gov For unequivocal identification and enhanced sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. nih.gov

Table 3: Potential HPLC Methods for this compound
HPLC ModeStationary PhaseTypical Mobile PhaseDetectionKey Advantage
Ion-Pair RP-HPLCC18 or C8Acetonitrile/water gradient with an ion-pairing agent (e.g., TBAHS). researchgate.netUV, MSImproved retention on standard reversed-phase columns.
HILICSilica (B1680970), Diol, or other polar phaseHigh organic (e.g., acetonitrile) with aqueous buffer. qut.edu.auUV, MSSpecifically designed for highly polar analytes.
Anion-ExchangeQuaternary ammonium (B1175870) functionalized resinAqueous buffer gradient (e.g., ammonium acetate).UV, MSSeparation based on the strong negative charge of the sulfate groups.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique that is restricted to thermally stable and volatile compounds. Direct analysis of the highly polar, charged, and non-volatile this compound by GC is not feasible.

However, GC-MS can be used to analyze its constituent parts after chemical degradation (e.g., acid hydrolysis) and subsequent derivatization. sigmaaldrich.com The glucosamine component can be made volatile through derivatization reactions that cap its polar hydroxyl and amine groups. Common methods include silylation, for instance with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or conversion to its aldononitrile acetate (B1210297) derivative. sigmaaldrich.comnih.gov These derivatization procedures yield products that are amenable to GC separation and can be identified by their characteristic mass spectra. mdpi.com This approach can be used to confirm the identity and purity of the glucosamine portion of the molecule.

Table 4: Example Derivatization Strategy for GC Analysis of the Glucosamine Moiety
StepProcedureReagentsPurpose
1. HydrolysisHeat sample in strong acid.e.g., 6 M HClCleave the glycosidic bond to release free glucosamine.
2. DerivatizationHeat dried hydrolysate with derivatizing agent.e.g., MTBSTFA in acetonitrile. sigmaaldrich.comConvert polar -OH and -NH₂ groups to volatile TBDMS ethers/amines.
3. AnalysisInject the derivatized sample into the GC-MS.-Separate and identify the derivatized glucosamine.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. nih.gov

For a highly polar compound like this compound, a polar stationary phase such as silica gel is typically used. However, due to the compound's strong interactions with silica, it may show very low mobility (low Rf value) in common solvent systems. chromforum.org To achieve better separation, highly polar mobile phases are required. A mixture of a polar organic solvent (like propanol (B110389) or methanol) and an aqueous component, often with a basic modifier like ammonium hydroxide, can be effective for separating polar nucleosides. nih.govchromforum.org Alternatively, reversed-phase TLC plates (e.g., RP-18) can be used with a polar mobile phase, such as water containing an ion-pairing agent, which can provide good resolution for charged analytes. sigmaaldrich.com Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active thymine base.

Table 5: Example TLC Systems for Analysis of this compound
Stationary PhaseMobile Phase (Solvent System)PrincipleReference
Silica Gel (Normal Phase)1-Propanol : Methanol : Ammonium Hydroxide : WaterPolar analyte separates on a polar phase with a highly polar eluent. chromforum.org
PEI-CelluloseLithium Chloride / Acetic Acid in waterSeparation based on charge in the first dimension and base content in the second. nih.gov nih.gov
RP-18 (Reversed Phase)Aqueous buffer with an ion-pairing agent (e.g., 1-butanesulfonic acid sodium salt). sigmaaldrich.comSeparation of a polar analyte on a non-polar phase using a polar, aqueous eluent. sigmaaldrich.com

X-ray Crystallography for Three-Dimensional Structural Determination (if applicable)

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic structure of a crystalline molecule. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is used to calculate an electron density map, into which the atomic model of the molecule is built and refined. nih.gov

For this compound, a successful crystallographic analysis would unequivocally confirm:

The absolute configuration and conformation of the glucosamine ring.

The stereochemistry of the anomeric carbon (α or β) of the glycosidic bond linking thymine to the sugar.

The exact positions of the two sulfate groups on the glucosamine ring (C4 and C6).

The intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

The primary challenge in applying this method is the crystallization step itself. Obtaining well-ordered, single crystals of sufficient size and quality can be difficult for complex and flexible molecules, particularly those with charged groups. While no crystal structure for this compound is currently published, the technique remains the gold standard for absolute structural assignment should crystallization be successful. wikipedia.orglibretexts.org

Other Advanced Analytical Techniques for Compound Characterization

The comprehensive structural confirmation and purity assessment of complex molecules like this compound rely on a combination of advanced analytical techniques. Beyond initial identification, methods such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable for detailed characterization. While specific published spectra for this compound are not widely available, the analytical approaches are well-established based on the characterization of its constituent parts and analogous sulfated nucleosides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for verifying the purity of this compound and for separating it from precursors and by-products. Due to the highly polar nature of the dual sulfate groups and the sugar moiety, specialized HPLC methods are required.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a particularly suitable technique for highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of compounds like sulfated nucleosides.

Reversed-Phase HPLC with Ion-Pairing Agents: An alternative approach involves using a standard C18 reversed-phase column with an ion-pairing reagent added to the mobile phase. The reagent, typically a quaternary ammonium salt, forms a neutral complex with the negatively charged sulfate groups, allowing for retention and separation on the nonpolar stationary phase.

Detection: Detection is typically achieved using a UV detector, set to the absorbance maximum of the thymine base (around 260-270 nm), or an Evaporative Light Scattering Detector (ELSD) for universal detection.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Electrospray Ionization (ESI): ESI is the preferred ionization method for polar, non-volatile molecules like sulfated nucleosides, typically analyzed in negative ion mode due to the acidic sulfate groups. The expected [M-H]⁻ ion for this compound (C₁₁H₁₇N₃O₁₂S₂) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural insights through controlled fragmentation. A characteristic fragmentation pathway for sulfated compounds is the neutral loss of SO₃ (80 Da). For this compound, sequential losses of the two sulfate groups would be expected, along with cleavage of the glycosidic bond separating the thyminyl and glucosamine-disulfate moieties.

Table 1: Predicted Mass Spectrometry Data for this compound

IonExpected m/z (Negative Mode)Description
[M-H]⁻~446.0Parent molecular ion
[M-H-SO₃]⁻~366.0Loss of one sulfate group
[M-H-2SO₃]⁻~286.0Loss of both sulfate groups
[Glucosamine-disulfate - H]⁻~320.0Ion resulting from cleavage of the N-glycosidic bond
[Thymine - H]⁻~125.0Ion corresponding to the deprotonated thymine base

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons. Key signals would include the anomeric proton of the glucosamine ring, protons adjacent to the sulfate groups, and the protons of the thymine base. The sulfation at the C4 and C6 positions of the glucosamine moiety is known to cause a significant downfield shift (0.4-0.7 ppm) for the protons directly attached to these carbons (H4 and H6) and a smaller downfield shift for adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, with the carbons bearing sulfate groups (C4 and C6) shifted downfield.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the thymine base and the glucosamine-disulfate sugar, including the location of the sulfate esters.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound (in D₂O)

Proton(s)Predicted Chemical Shift (δ ppm)Notes
Anomeric H (Glucosamine H1')~5.5 - 6.0Typically a doublet, its chemical shift and coupling constant confirm the β-anomeric configuration.
Thymine H6~7.5 - 7.8Aromatic proton of the pyrimidine (B1678525) ring.
Thymine -CH₃~1.8 - 2.0Methyl group protons on the thymine ring.
Glucosamine H4, H6, H6'~4.0 - 4.8These protons are adjacent to the electron-withdrawing sulfate groups, causing them to be shifted significantly downfield compared to non-sulfated glucosamine. The specific assignment would require 2D NMR.
Other Glucosamine Ring Protons (H2', H3', H5')~3.2 - 4.0Protons on the sugar ring.

Biological Roles and Molecular Mechanisms of Action of 1 Thyminylglucosamine 4,6 Disulfate

Interactions with Enzymes and Receptors

The biological effects of 1-Thyminylglucosamine-4,6-disulfate are believed to be mediated through its interactions with a range of host and viral proteins, including enzymes and cell surface receptors. The sulfated glucosamine (B1671600) portion of the molecule is structurally similar to components of natural glycosaminoglycans (GAGs), which are known to interact with a wide variety of proteins. nih.govnih.gov This structural similarity may allow this compound to function as a competitive inhibitor or an allosteric modulator of enzymes and receptors that normally bind to GAGs.

The inhibitory activity of this compound is likely directed towards enzymes involved in viral replication and cellular signaling pathways. The specificity of this inhibition is determined by the precise molecular interactions between the compound and the target enzyme's active or allosteric sites.

Research has demonstrated that this compound possesses antiviral activity against the Human Immunodeficiency Virus (HIV). nih.gov While specific kinetic data for this compound is not extensively detailed in publicly available literature, its mechanism of action can be inferred from the activities of related sulfated polysaccharides and nucleoside analogs.

One proposed mechanism is the inhibition of viral entry into host cells. Many viruses, including HIV, utilize cell surface heparan sulfate (B86663) proteoglycans as initial attachment receptors. nih.govnih.gov By mimicking these natural GAGs, this compound may competitively bind to the viral envelope glycoproteins, thereby preventing the virus from attaching to and entering the host cell.

Another potential mechanism relates to the inhibition of the HIV reverse transcriptase (RT), an essential enzyme for the replication of the viral genome. Nucleoside reverse transcriptase inhibitors (NRTIs) are a major class of anti-HIV drugs that act by being incorporated into the growing viral DNA chain, causing chain termination. While this compound is a more complex molecule than typical NRTIs, its nucleoside component could potentially interfere with RT activity.

Table 1: Potential Mechanisms of HIV-1 Inhibition by this compound

Potential Target Proposed Mechanism of Inhibition Relevant Molecular Features
Viral Entry Competitive binding to viral envelope glycoproteins (e.g., gp120), preventing attachment to host cell receptors.Sulfated glucosamine moiety mimicking heparan sulfate.
Reverse Transcriptase (RT) Interference with DNA synthesis, potentially through chain termination or allosteric inhibition.Thyminyl (nucleoside) component and the overall molecular structure.

Glycosaminoglycans and their mimetics are known to modulate the activity of various cellular enzymes involved in signaling pathways, such as growth factor signaling. nih.gov These interactions can influence processes like cell growth, proliferation, and inflammation. The structural resemblance of this compound to sulfated GAGs suggests that it could potentially modulate the activity of certain cellular kinases, phosphatases, or proteases that are regulated by GAGs. However, specific studies on the effect of this compound on cellular signaling enzymes are not yet available.

Chondroitinase ABC I is a bacterial enzyme that degrades chondroitin (B13769445) sulfate and dermatan sulfate, which are types of glycosaminoglycans. While there are no specific studies detailing the interaction between this compound and Chondroitinase ABC I, the structural similarity of the compound to the enzyme's natural substrates suggests a potential for interaction. It is plausible that this compound could act as a competitive inhibitor of Chondroitinase ABC I by binding to its active site.

The interaction of this compound with cell surface receptors is another avenue through which it may exert its biological effects. As a GAG mimetic, it could bind to receptors that have GAG-binding domains, such as certain growth factor receptors and chemokine receptors. These interactions could either block the binding of the natural ligand, thus inhibiting downstream signaling, or in some cases, potentiate the receptor's activity.

Enzyme Inhibition Kinetics and Specificity

Mimicry and Interference with Endogenous Glycosaminoglycans (GAGs)

The primary mechanism through which this compound is thought to function is by acting as a mimetic of endogenous glycosaminoglycans. GAGs are long, linear polysaccharides that are abundant on the cell surface and in the extracellular matrix. nih.gov They are involved in a vast array of biological processes due to their ability to interact with hundreds of different proteins. nih.gov

By mimicking the sulfated sugar structures of GAGs like heparan sulfate and chondroitin sulfate, this compound can interfere with the normal physiological and pathological roles of these molecules. nih.govnih.gov This interference can have significant consequences, particularly in the context of viral infections where many viruses have evolved to exploit host GAGs for their own life cycle. nih.govnih.gov

Table 2: Comparison of this compound and Endogenous Glycosaminoglycans

Feature This compound Endogenous Glycosaminoglycans (e.g., Heparan Sulfate)
Basic Structure Monomeric unit with a nucleoside and a disulfated sugar.Polymeric chains of repeating disaccharide units.
Sulfate Groups Present at the 4 and 6 positions of the glucosamine.Variably present at different positions along the polymer chain.
Charge Highly negative due to sulfate groups.Highly negative due to sulfate and carboxyl groups.
Biological Role Acts as a mimetic, potentially inhibiting or modulating protein-GAG interactions.Diverse roles in cell adhesion, signaling, and as co-receptors for pathogens.

Structural Analogy to Native GAGs

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. The structure of this compound, specifically its glucosamine-4,6-disulfate moiety, bears a strong resemblance to certain components of native GAGs, particularly the sulfated N-acetylgalactosamine (GalNAc) residues found in chondroitin sulfate (CS) and dermatan sulfate (DS).

Glucosamine and N-acetyl-D-galactosamine are constitutional isomers, meaning they share the same molecular formula but differ in the connectivity of their atoms, specifically in the stereochemistry of the hydroxyl group at the fourth carbon. guidechem.com This structural similarity is the basis for the compound's potential to act as a GAG mimetic. The presence and positioning of sulfate groups are critical for the biological functions of GAGs, as they contribute to the high negative charge and specific binding interactions with a wide array of proteins. nih.gov The 4,6-disulfation pattern is particularly noteworthy, as it is found in specific, highly sulfated domains of chondroitin sulfate, known as chondroitin sulfate E (CS-E). researchgate.net These CS-E structures are known to be involved in a variety of biological processes, from viral infection to neuroregeneration. mdpi.com

Competition with Natural GAGs in Biological Processes

By mimicking the sulfated sugar structures of native GAGs, this compound is hypothesized to act as a competitive inhibitor of GAG-protein interactions. These interactions are fundamental to numerous physiological and pathological processes. nih.gov GAGs on the cell surface and in the extracellular matrix bind to a vast range of proteins, including growth factors, cytokines, chemokines, and enzymes, thereby modulating their activity and local concentration. frontiersin.org

The specific sulfation pattern of GAGs is a key determinant of their protein binding specificity. researchgate.net Therefore, the 4,6-disulfated glucosamine in this compound could potentially compete with endogenous GAGs like chondroitin sulfate E for binding to specific proteins. researchgate.net This competition could disrupt the normal signaling events mediated by these GAG-protein interactions. For instance, many growth factors require binding to sulfated GAGs to form a functional signaling complex with their receptors. By competitively binding to these growth factors or their receptors, a GAG mimetic could inhibit downstream signaling.

Impact on GAG-Mediated Cellular Processes and Disease States

The ability of this compound to interfere with GAG-mediated processes suggests its potential to influence various cellular activities and disease states. Chondroitin sulfate containing N-acetylgalactosamine-4,6-disulfate (GalNAc4S6S) has been implicated in several pathological conditions, including central nervous system injury, cancer development, and viral infections. researchgate.netresearchgate.net

In the context of cancer, alterations in GAG sulfation patterns are a common feature of the tumor microenvironment. physiology.org Highly sulfated GAGs can influence tumor cell proliferation, migration, and angiogenesis by modulating the activity of growth factors and other signaling molecules. nih.gov Synthetic GAG mimetics with specific sulfation patterns have been shown to inhibit tumor growth and metastasis, suggesting a potential therapeutic application for compounds like this compound. researchgate.netacs.org

Furthermore, the involvement of GAGs with 4,6-disulfated units in the functional differentiation of immune cells such as mast cells, macrophages, and neutrophils points to a potential role in modulating inflammatory responses. researchgate.net

Influence on Cellular Pathways

Investigation of Specific Signal Transduction Cascades

The structural analogy of this compound to sulfated GAGs suggests its potential to modulate specific signal transduction cascades. Chondroitin sulfate proteoglycans are known to activate several signaling pathways, including the focal adhesion kinase (FAK) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinase (ERK1/2) pathways. researchgate.net These pathways are crucial for cell survival, proliferation, migration, and cytoskeletal organization.

Moreover, chondroitin sulfates have been shown to modulate other key signaling pathways such as the Wnt/β-catenin and PI3K/Akt/NF-κB pathways. nih.govresearchgate.net For example, chondroitin sulfate can induce the expression of β-catenin and inhibit the PI3K/Akt/NF-κB pathway, which in turn affects cell proliferation and the expression of matrix metalloproteinases. nih.gov Given its structural similarities, this compound could potentially exert similar effects on these signaling cascades. Chondroitin sulfate has also been found to modulate Hedgehog signaling, indicating another potential pathway that could be influenced by this compound. molbiolcell.orgnih.gov

Effects on Cell Growth, Differentiation, and Apoptosis (in vitro contexts)

The influence of GAGs and their mimetics on cell growth, differentiation, and apoptosis is well-documented in various in vitro studies. The effects are often cell-type specific and dependent on the structure and sulfation pattern of the GAG analog.

For instance, synthetic sulfated GAG mimetics have been shown to have anti-proliferative and pro-apoptotic effects on cancer cells. mdpi.comphysiology.org Studies on lung adenocarcinoma cells have demonstrated that GAG mimetics with a higher degree of sulfation exhibit enhanced anti-proliferative and anti-migratory properties. mdpi.com Some GAG mimetics have been found to specifically target cancer stem cells by inducing apoptosis and inhibiting self-renewal. nih.gov Conversely, in other contexts, such as with chondrocytes, chondroitin sulfate can promote cell proliferation and migration. nih.gov The potential effects of this compound on these cellular processes would likely depend on the specific cell type and the context of the experimental system.

Cellular ProcessPotential Effect of this compound (Inferred)
Cell Growth Inhibition of proliferation in cancer cells; potential stimulation in other cell types.
Differentiation Modulation of differentiation pathways, particularly in immune and neural cells.
Apoptosis Induction of apoptosis in cancer cells.

Mechanisms of Antiviral Activity (e.g., beyond direct enzyme inhibition)

The antiviral activity of this compound is a key reported biological function. This activity likely arises from a combination of mechanisms related to both its sulfated glucosamine and thyminyl components.

Sulfated polysaccharides are known to possess broad-spectrum antiviral activities. A primary mechanism of action is the inhibition of viral attachment and entry into host cells. The negatively charged sulfate groups can interact with positively charged domains on viral envelope proteins, thereby blocking the initial interaction between the virus and host cell surface receptors. nih.gov Many viruses utilize cell surface heparan sulfate proteoglycans as initial attachment sites, and sulfated polysaccharides can act as competitive inhibitors of this interaction.

The thyminyl group introduces another dimension to the antiviral potential of this compound, positioning it as a nucleoside analog. Nucleoside analogs are a cornerstone of antiviral therapy. wikipedia.org Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. nih.govnih.govyoutube.com This incorporation leads to chain termination and the inhibition of viral replication. It is plausible that this compound, or a metabolite thereof, could function in a similar manner, targeting viral polymerases.

Therefore, the antiviral activity of this compound is likely multifaceted, involving both the blockade of viral entry mediated by its sulfated sugar moiety and the inhibition of viral replication through the action of its nucleoside component.

ComponentPutative Antiviral Mechanism
Glucosamine-4,6-disulfate Competitive inhibition of viral attachment to host cell surface GAGs.
Thyminyl group Acting as a nucleoside analog to inhibit viral polymerases and cause chain termination of viral nucleic acids.

Biosynthesis and Metabolic Pathways Involving Sulfated Glycosamines

Enzymatic Sulfation Processes

Sulfation is a critical modification step that confers a high degree of negative charge and structural diversity to glycosaminoglycans, which is essential for their biological functions. annualreviews.orgnih.gov This process is catalyzed by a family of enzymes known as sulfotransferases. nih.govnih.gov

The addition of sulfate (B86663) groups at the 4th and 6th positions of the glucosamine (B1671600) unit in 1-Thyminylglucosamine-4,6-disulfate is a specific enzymatic reaction. While the exact sulfotransferases for this synthetic compound have not been characterized, the machinery for such modifications exists within cells for natural GAGs. For instance, the biosynthesis of chondroitin (B13769445) sulfate involves the action of specific sulfotransferases that add sulfate groups to N-acetylgalactosamine (a C-4 epimer of N-acetylglucosamine) at the C-4 and C-6 positions. oup.com

These enzymes are broadly categorized as carbohydrate sulfotransferases (CHSTs). Research on related molecules has identified enzymes with the requisite specificity:

Chondroitin 4-O-sulfotransferases (C4STs) catalyze the transfer of sulfate to the 4-position of galactosamine residues. oup.com

Chondroitin 6-O-sulfotransferases (C6STs) catalyze sulfation at the 6-position. oup.com

A study on squid cartilage identified the enzymatic process for creating acetylgalactosamine 4,6-disulfate units in its unique chondroitin sulfate, demonstrating that dual sulfation at these positions is biologically possible. nih.gov

These sulfotransferases are typically located in the Golgi apparatus, where they act on the growing GAG chains. xenotech.comyoutube.com They exhibit high specificity for both the sugar residue and the position of sulfation. nih.gov The existence of enzymes capable of 4-O and 6-O sulfation suggests a plausible enzymatic route for the final modification of a 1-thyminylglucosamine precursor. oup.comnih.gov

The universal and obligatory sulfate donor for all sulfotransferase-catalyzed reactions is 3'-Phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.govwikipedia.org PAPS is synthesized in the cell from ATP and inorganic sulfate by the sequential action of two enzymes, ATP-sulfurylase and APS-kinase. nih.govwikipedia.org In humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS). wikipedia.orgnih.gov

Table 1: Key Enzymes and Molecules in Sulfation

Molecule/Enzyme Type Role in Biosynthesis
D-Glucosamine Amino Sugar Precursor for hexosamine units in GAG chains. nih.govnih.gov
Thymine (B56734) Pyrimidine (B1678525) Base Forms the "thyminyl" part of the synthetic compound. nih.govchemicalbook.com
Sulfotransferases Enzyme Family Catalyze the transfer of sulfate groups to acceptor molecules. nih.govnih.gov
PAPS Coenzyme/Sulfate Donor The universal activated sulfate donor for sulfotransferase reactions. nih.govwikipedia.org

| PAPS Synthase | Bifunctional Enzyme | Synthesizes PAPS from ATP and inorganic sulfate. wikipedia.orgnih.gov |

Metabolic Fate and Catabolism of Sulfated Glycosamine Derivatives

The metabolic fate of glycosaminoglycans is a process of degradation, primarily occurring within the lysosomes of the cell. reactome.org This catabolic pathway ensures the turnover of GAGs and the recycling of their constituent components.

Newly synthesized sulfated GAGs are distributed among extracellular, pericellular (cell-membrane associated), and intracellular pools. nih.govnih.gov The intracellular GAGs, in particular, are subject to degradation, with specific types of GAGs exhibiting different half-lives. nih.gov For instance, in cultured bovine arterial cells, intracellular dermatan sulfate is degraded more rapidly than chondroitin sulfate and heparan sulfate. nih.gov

The breakdown of sulfated glycosaminoglycans is a stepwise process that requires a series of specific lysosomal enzymes. The degradation cannot proceed until the sulfate groups are removed. This critical step is performed by enzymes called sulfatases . numberanalytics.com

Several mechanisms for the enzymatic removal of sulfate groups (desulfation) have been identified:

Hydrolysis: Sulfatases catalyze the hydrolysis of sulfate ester bonds, releasing inorganic sulfate and leaving a hydroxyl group on the sugar. numberanalytics.com

Specificity: Lysosomal sulfatases are highly specific. For example, N-acetylgalactosamine-4-sulfatase and N-acetylgalactosamine-6-sulfatase are required to remove sulfate from the C4 and C6 positions of galactose residues in chondroitin sulfate and keratan (B14152107) sulfate, respectively.

Bacterial Enzymes: Research on microbial enzymes has also shed light on desulfation. An arylsulfatase from the marine bacterium Marinomonas sp. was shown to effectively remove sulfate groups from the C-4 and C-6 positions of D-galactose in seaweed-derived agar. nih.gov

In a hypothetical catabolic pathway for this compound, specific sulfatases would first be required to remove the sulfate groups at the 4- and 6-positions before glycosidases could act to cleave the sugar bonds and ultimately break down the molecule. numberanalytics.com

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
3'-Phosphoadenosine 5'-phosphosulfate (PAPS)
3'-phosphoadenosine-5'-phosphate (PAP)
Adenosine triphosphate (ATP)
Chondroitin 4-O-sulfotransferase
Chondroitin 6-O-sulfotransferase
Chondroitin sulfate
D-Glucosamine
Deoxyribose
Dermatan sulfate
Heparan sulfate
Keratan sulfate
N-acetylgalactosamine
N-acetylglucosamine
Thymidine
Thymine
UDP-N-acetylgalactosamine (UDP-GalNAc)

Degradation Pathways of the Glucosamine and Thyminyl Moieties

The metabolic fate of this compound involves the cleavage and subsequent degradation of its constituent parts: the sulfated glucosamine sugar and the thyminyl nucleobase. These moieties are processed through distinct catabolic pathways.

The initial step in the degradation would likely involve desulfation by sulfatases. Lysosomal enzymes such as N-acetylglucosamine-6-sulfatase are known to hydrolyze the 6-sulfate groups from N-acetyl-D-glucosamine 6-sulfate units found in heparan sulfate and keratan sulfate. wikipedia.org Following desulfation, the molecule would be cleaved into its glucosamine and thymine components, which then enter their respective degradation pathways.

Glucosamine Degradation:

Free glucosamine can be metabolized by entering the hexosamine pathway. In many organisms, glucosamine is first phosphorylated to glucosamine-6-phosphate by a hexokinase. nih.govmdpi.com This intermediate is a key branch point. It can be either N-acetylated to form N-acetylglucosamine-6-phosphate, a precursor for the synthesis of various glycoconjugates, or it can be deaminated. mdpi.com The deamination of glucosamine-6-phosphate, catalyzed by glucosamine-6-phosphate deaminase (or phosphoglucosaminisomerase), converts it into fructose-6-phosphate (B1210287) and ammonia (B1221849). mdpi.comnih.gov Fructose-6-phosphate is a central intermediate in glycolysis, allowing the sugar backbone to be utilized for energy production. mdpi.com

Thymine Degradation:

Thymine, a pyrimidine base, is degraded through a reductive catabolic pathway. creative-proteomics.comresearchgate.net This process ensures the removal of excess thymine resulting from DNA turnover. creative-proteomics.com The pathway proceeds in several steps:

Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of thymine to dihydrothymine (B131461). creative-proteomics.comresearchgate.net

Ring Cleavage: Dihydropyrimidinase cleaves the dihydrothymine ring to form β-ureidoisobutyrate. creative-proteomics.com

Hydrolysis: β-ureidopropionase acts on β-ureidoisobutyrate to yield the final products: β-aminoisobutyric acid (β-AIB), ammonia (NH₃), and carbon dioxide (CO₂). creative-proteomics.comresearchgate.net

β-AIB is a unique marker for thymine degradation. creative-proteomics.com An alternative pathway, known as the Rut pathway in E. coli, can also degrade thymine, yielding 2-methyl-3-hydroxypropionic acid as a waste product and releasing the nitrogen atoms as ammonium (B1175870). asm.orgpnas.org

Table 1: Key Enzymes and Products in the Degradation of Glucosamine and Thymine Moieties

Moiety Degradation Pathway Key Enzymes Major End Products
Glucosamine Hexosamine Pathway / Glycolysis Hexokinase, Glucosamine-6-phosphate deaminase Fructose-6-phosphate, Ammonia
Thymine Reductive Pyrimidine Catabolism Dihydropyrimidine dehydrogenase (DPD), Dihydropyrimidinase, β-ureidopropionase β-aminoisobutyric acid, Ammonia, CO₂

Comparative Analysis with Natural Glycosaminoglycan Biosynthesis and Metabolism

The structure of this compound suggests it is a synthetic glycosaminoglycan (GAG) mimetic. Its biosynthesis and metabolism differ significantly from those of natural GAGs like heparan sulfate (HS) and chondroitin sulfate (CS).

Natural Glycosaminoglycan Biosynthesis:

Natural GAGs are complex, linear polysaccharides synthesized by cells and attached to core proteins to form proteoglycans. mdpi.comwikipedia.org Their biosynthesis is a highly regulated enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgnih.gov

The key steps include:

Chain Initiation: Synthesis begins with the formation of a specific tetrasaccharide linker (GlcUAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) attached to a serine residue on a core protein. wikipedia.orgoup.com

Chain Elongation: A polymerase complex, such as EXT1/EXT2 for heparan sulfate, alternately adds glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) residues to the growing chain. mdpi.comnih.gov For chondroitin sulfate, the repeating disaccharide is GlcUA and N-acetylgalactosamine (GalNAc). yeastgenome.org

Chain Modification: During and after elongation, the polysaccharide chain undergoes extensive and variable modifications by a suite of enzymes. These include N-deacetylation/N-sulfation, epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions (e.g., 2-O, 6-O, 3-O) by specific sulfotransferases. mdpi.comuu.se This enzymatic machinery creates enormous structural diversity, often referred to as the "heparanome." wikipedia.org

This process results in heterogeneous polymers that vary in length, disaccharide composition, and sulfation pattern, which in turn dictates their specific biological functions, such as binding to growth factors and extracellular matrix components. mdpi.comoup.com

Synthetic Glycosaminoglycan Mimetics:

In contrast, a compound like this compound is not a product of this complex enzymatic pathway. As a synthetic molecule, its creation involves chemical synthesis, which allows for a precisely defined, homogeneous structure. nih.gov This circumvents the inherent heterogeneity of natural GAGs. nih.gov However, the chemical synthesis of sulfated carbohydrates can be challenging. nih.gov The "biosynthesis" is an artificial, chemical process rather than a biological one.

Metabolic Comparison:

The metabolism of natural GAGs involves degradation by lysosomal enzymes, including a series of specific sulfatases and glycosidases that sequentially break down the chain. wikipedia.org For example, the catabolism of heparan sulfate requires multiple enzymes to remove sulfate groups and cleave the sugar backbone. wikipedia.org

The metabolism of a synthetic mimetic like this compound would depend on its recognition by these same enzymes. While cellular sulfatases might remove the sulfate groups, the unusual thyminyl-glucosamine linkage may not be a substrate for standard glycosidases, potentially leading to a different metabolic fate and persistence compared to natural GAG fragments.

Table 2: Comparison of Natural GAGs and a Synthetic GAG Mimetic

Feature Natural Glycosaminoglycans (e.g., Heparan Sulfate) Synthetic GAG Mimetic (this compound)
Origin Enzymatically synthesized in the Golgi apparatus. nih.gov Chemically synthesized in a laboratory. nih.gov
Structure Heterogeneous polymers with variable length and sulfation patterns. mdpi.comnih.gov Homogeneous, with a precisely defined chemical structure.
Core Structure Attached to a core protein via a tetrasaccharide linker. wikipedia.orgoup.com A standalone small molecule, not attached to a protein core.
Building Blocks UDP-sugars (e.g., UDP-GlcNAc, UDP-GlcUA). wikipedia.org Synthetic precursors (e.g., glucosamine, thymine derivatives).
Key Enzymes Polymerases (e.g., EXT1/EXT2), Sulfotransferases, Epimerases. mdpi.comnih.govuu.se N/A (Chemical reagents and catalysts).
Metabolism Stepwise degradation by a suite of lysosomal enzymes (sulfatases, glycosidases). wikipedia.org Dependent on recognition by cellular enzymes; may be metabolized differently due to unnatural linkages.

Computational Modeling and in Silico Studies of 1 Thyminylglucosamine 4,6 Disulfate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Affinities and Interaction Sites with Enzymes and Receptors

Currently, there are no published studies detailing the molecular docking of 1-Thyminylglucosamine-4,6-disulfate with specific biological targets. Such studies would be invaluable in elucidating its mechanism of action, for instance, by identifying key amino acid residues within the active site of viral enzymes that interact with the compound. The binding affinity, typically expressed as the binding energy (kcal/mol), provides a quantitative measure of the strength of the interaction. Without experimental or computational data, the binding affinities and specific interaction sites for this compound remain hypothetical.

Structure-Based Virtual Screening for Novel Analogues

Structure-based virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.govmdpi.comresearchgate.net This approach has not been applied to this compound to discover novel analogues. Such a study would involve using the three-dimensional structure of a potential target protein to screen for compounds with similar or improved binding characteristics, potentially leading to the development of more potent antiviral agents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov

Solvent Effects on Molecular Conformation

The influence of the solvent, typically water, on the conformation of this compound has not been investigated through molecular dynamics simulations. The presence of two sulfate (B86663) groups suggests that solvent interactions, particularly the formation of hydrogen bonds with water molecules, would play a significant role in determining its three-dimensional structure and flexibility in an aqueous environment.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, these calculations could provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is fundamental for understanding its reactivity and non-covalent interaction capabilities, which are essential for its biological activity. However, no such quantum chemical studies have been published for this specific compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. By calculating the electron density, DFT can determine a molecule's geometry, energy, and various other properties.

For this compound, a DFT analysis would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, key electronic properties could be calculated. These properties help in understanding the molecule's stability, reactivity, and the regions most likely to engage in chemical reactions.

Key parameters that would be investigated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. For this compound, this would highlight the electronegative regions around the sulfate and carbonyl groups and potentially electropositive areas, indicating sites for electrophilic and nucleophilic attack, respectively. This is vital for predicting how the molecule might interact with a biological receptor.

Mulliken Atomic Charges: This analysis would assign a partial charge to each atom in the molecule, quantifying the electron distribution and identifying reactive sites.

Illustrative DFT Parameters for this compound

Parameter Hypothetical Value Significance
Energy of HOMO -6.5 eV Indicates electron-donating capability.
Energy of LUMO -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Suggests high chemical stability.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecule's structure or to understand the electronic transitions responsible for its spectral features.

If applied to this compound, these calculations could predict:

Infrared (IR) Spectroscopy: Calculations would determine the vibrational frequencies of the molecule's chemical bonds. This would result in a theoretical IR spectrum, showing characteristic peaks for functional groups like O-H (hydroxyl), N-H (amine), C=O (carbonyl), and S=O (sulfate) bonds. This is useful for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. This information is invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

UV-Visible Spectroscopy: TD-DFT calculations could predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax). For this compound, this would likely involve transitions within the thymine (B56734) ring.

Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Type Predicted Feature Corresponding Functional Group/Atom
IR ~3400 cm⁻¹ O-H stretching
IR ~1680 cm⁻¹ C=O stretching (Thymine)
IR ~1250 cm⁻¹ S=O stretching (Sulfate)
¹³C NMR ~165 ppm Carbonyl Carbon (Thymine, C4)
¹³C NMR ~85 ppm Anomeric Carbon (Glucosamine, C1)
¹H NMR ~7.5 ppm H6 Proton (Thymine)

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and QSAR are in silico techniques used in drug design to understand the relationship between a molecule's structure and its biological activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its known anti-HIV activity. The model would likely include features such as:

Hydrogen bond acceptors (from carbonyl and sulfate oxygens).

Hydrogen bond donors (from hydroxyl and amine groups).

A negatively charged feature (from the sulfate groups).

A hydrophobic feature (from the thymine ring).

This model could then be used to screen large databases of chemical compounds to find other molecules with a similar arrangement of features, potentially identifying new antiviral candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to create a mathematical model that correlates the chemical properties (descriptors) of a series of compounds with their biological activity. To perform a QSAR study for this compound, one would first need a dataset of structurally similar compounds with varying levels of anti-HIV activity.

Molecular descriptors would be calculated for each compound, including:

Topological descriptors: Based on the 2D structure (e.g., molecular weight, branching).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Such as the partition coefficient (LogP).

A statistical method, like multiple linear regression, would then be used to build an equation linking these descriptors to the observed activity. The resulting QSAR model could predict the activity of new, unsynthesized analogs.

Development of Predictive Models for Biological Activity

Building on QSAR and pharmacophore modeling, more advanced predictive models can be developed using machine learning algorithms. These models can handle more complex, non-linear relationships between chemical structure and biological activity.

For this compound and its potential analogs, a predictive model for anti-HIV activity could be developed through the following steps:

Data Collection: Assemble a large dataset of compounds tested for anti-HIV activity, including their structures and activity values (e.g., IC₅₀).

Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound.

Model Training: Use a machine learning algorithm (e.g., Support Vector Machines, Random Forest, or Neural Networks) to train a model on the dataset. The model learns the complex patterns that relate the descriptors to antiviral activity.

Model Validation: The model's predictive power is rigorously tested using external datasets to ensure it can accurately predict the activity of new compounds.

Once validated, this model could be used to screen virtual libraries of thousands of compounds, prioritizing a smaller, more manageable number for chemical synthesis and biological testing, thereby accelerating the drug discovery process.

Table of Mentioned Compounds

Compound Name

Research Gaps and Future Directions in 1 Thyminylglucosamine 4,6 Disulfate Studies

Unexplored Biological Targets and Pathways

The preliminary discovery of the anti-HIV activity of 1-Thyminylglucosamine-4,6-disulfate opens a door to a broader investigation of its antiviral spectrum. ontosight.ai Its structural resemblance to natural glycosaminoglycans suggests that its mechanism of action may involve mimicking or interfering with the roles these complex sugars play in cellular and pathological processes. ontosight.ai

Key Research Questions:

Beyond HIV, what other viral pathogens are susceptible to inhibition by this compound? This could include other retroviruses or viruses that utilize glycosaminoglycans for cellular entry.

What specific viral or cellular proteins does this compound interact with? Identifying the direct molecular targets is crucial for understanding its mechanism of action.

Does this compound modulate host cell signaling pathways to exert its antiviral effects?

Future research should employ a variety of screening platforms to test the efficacy of this compound against a diverse panel of viruses. Furthermore, target deconvolution studies, such as affinity chromatography coupled with mass spectrometry, could identify its binding partners within the host cell and the virus.

Optimization of Synthetic Strategies for Enhanced Yield and Stereocontrol

The initial synthesis of this compound was reported in 1990. ontosight.ai While this provided the foundational chemistry, modern synthetic organic chemistry offers a plethora of more efficient and stereoselective methods that could be applied to its production.

Areas for Improvement:

Yield Enhancement: The development of a more efficient synthetic route is paramount for producing sufficient quantities of the compound for extensive biological testing.

Stereocontrol: The stereochemistry of the glycosidic bond and the chiral centers of the glucosamine (B1671600) moiety are critical for biological activity. Modern catalytic methods could offer superior control over the desired stereoisomer.

Analogue Synthesis: A robust synthetic platform would enable the creation of a library of related compounds with varied sulfation patterns and modifications to the thymine (B56734) and glucosamine scaffolds. This would facilitate structure-activity relationship (SAR) studies.

Exploring novel protecting group strategies, glycosylation methods, and sulfation reagents will be key to advancing the synthetic chemistry of this compound.

Advanced In Vitro Model Systems for Mechanistic Elucidation

To move beyond basic antiviral assays, more sophisticated in vitro models are needed to dissect the compound's mechanism of action in a biologically relevant context.

Recommended Model Systems:

Primary Immune Cell Cultures: Testing the compound in primary human cells, such as CD4+ T cells and macrophages, will provide more clinically relevant data on its anti-HIV activity.

3D Cell Cultures and Organoids: These models can better mimic the complex cellular environment of tissues and could be used to study the compound's effects on viral spread and host-pathogen interactions in a more realistic setting.

Cell-Based Reporter Assays: These assays can be designed to specifically measure the activity of viral enzymes or cellular pathways that are hypothesized to be targeted by the compound.

The use of these advanced models will provide a deeper understanding of the compound's biological effects and help to identify potential mechanisms of resistance.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately detect and quantify this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The development of specific analytical tools is a critical, yet currently unaddressed, area of research.

Potential Approaches:

Fluorescently Labeled Probes: Synthesizing a fluorescently tagged version of the compound would enable its visualization within cells and tissues, providing insights into its cellular uptake and subcellular localization.

Biotinylated Probes: A biotinylated analogue could be used for affinity-based pulldown assays to isolate its binding partners.

Specific Antibodies: The generation of monoclonal or polyclonal antibodies that specifically recognize this compound would enable the development of sensitive immunoassays, such as ELISAs, for its detection.

Advanced Mass Spectrometry Techniques: The development of optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods would allow for the highly sensitive and specific quantification of the compound in complex biological matrices.

These new analytical tools will be indispensable for advancing the preclinical development of this compound.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, a systems biology approach integrating various "omics" technologies is necessary. While no such studies have been performed to date, this represents a significant frontier in understanding this compound.

Proposed Multi-Omics Strategy:

Omics TechnologyPotential Application for this compound Research
Transcriptomics (RNA-seq) To identify changes in gene expression in host cells or tissues upon treatment with the compound, revealing affected cellular pathways.
Proteomics To identify changes in protein expression and post-translational modifications, complementing the transcriptomic data and identifying direct protein targets.
Metabolomics To analyze changes in the cellular metabolome, providing insights into the compound's effects on cellular metabolism and identifying potential biomarkers of its activity.

By integrating these datasets, researchers can construct a comprehensive network of the molecular interactions and pathways modulated by this compound. This approach has the potential to uncover novel mechanisms of action and identify new therapeutic applications.

Q & A

How can researchers optimize the synthesis of 1-Thyminylglucosamine-4,6-disulfate to improve yield and purity?

Level: Basic
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction conditions. For example, tetrachloromonospirocyclotriphosphazene derivatives (structurally analogous to sulfated glycosides) are synthesized via stepwise sulfonation and thymine conjugation under controlled pH and temperature . Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance sulfonation efficiency.
  • Stoichiometric control : Monitor molar ratios of sulfating agents (e.g., SO₃·pyridine) to avoid over-sulfonation.
  • Purification : Employ size-exclusion chromatography to separate byproducts, as described in phosphazene-based syntheses .

What advanced spectroscopic techniques are critical for characterizing the sulfation pattern of this compound?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : Use ¹H-¹³C HSQC and ²D TOCSY to resolve overlapping signals from the thyminyl and glucosamine moieties. Sulfation shifts (e.g., δ ~5.5 ppm for C4/C6 sulfates) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) confirms sulfation sites via fragment ion patterns (e.g., m/z 97 for HSO₄⁻) .

How should researchers address contradictory data regarding the biological activity of this compound in different cell lines?

Level: Advanced
Methodological Answer:
Contradictions often arise from cell-specific receptor expression or assay conditions. A robust approach includes:

  • Dose-response standardization : Test activity across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ variability.
  • Receptor profiling : Use siRNA knockdowns or CRISPR-Cas9 to isolate sulfated glycosaminoglycan (GAG) receptors (e.g., syndecans) mediating the response .
  • Meta-analysis : Compare results with structurally similar sulfated carbohydrates (e.g., heparin derivatives) to contextualize discrepancies .

What experimental strategies can elucidate the conformational dynamics of this compound in aqueous solution?

Level: Advanced
Methodological Answer:

  • Molecular dynamics (MD) simulations : Parameterize force fields (e.g., CHARMM36) using sulfation-specific partial charges and torsional constraints.
  • Small-angle X-ray scattering (SAXS) : Validate simulated conformations by comparing experimental vs. theoretical radius of gyration (Rg) values.
  • NMR relaxation studies : Measure ¹⁵N T₁/T₂ relaxation times to assess backbone flexibility .

How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing off-target effects?

Level: Advanced
Methodological Answer:

  • Radiolabeling : Synthesize a ³⁵S-labeled analog to track biodistribution via scintillation counting.
  • Tissue-specific delivery : Use nanoparticle encapsulation (e.g., PEGylated liposomes) to enhance hepatic or renal targeting.
  • Metabolite profiling : Employ LC-MS/MS to detect desulfated metabolites, which may explain toxicity .

What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

Level: Basic
Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
  • ANOVA with post hoc tests : Use Tukey’s HSD to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .

How can contradictory findings in the anti-inflammatory vs. pro-apoptotic effects of this compound be reconciled?

Level: Advanced
Methodological Answer:

  • Temporal analysis : Perform time-course experiments to determine if effects are phase-dependent (e.g., early NF-κB inhibition vs. late caspase activation).
  • Pathway crosstalk : Use phosphoproteomics to map signaling nodes (e.g., MAPK/ERK vs. PI3K/Akt) influenced by sulfation .
  • Transcriptomic profiling : RNA-seq can reveal context-dependent gene regulation (e.g., pro-survival genes in low-dose treatments) .

What quality control criteria should be established for batch-to-batch consistency in this compound production?

Level: Basic
Methodological Answer:

  • Purity thresholds : Set HPLC purity ≥95% (UV detection at 260 nm for thymine).
  • Sulfation degree : Quantify sulfate content via ion chromatography, targeting 2.0–2.2 sulfates per molecule.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

How can computational modeling predict the interaction between this compound and GAG-binding proteins?

Level: Advanced
Methodological Answer:

  • Docking simulations : Use AutoDock Vina with flexible side chains for sulfated residues. Validate with SPR binding assays (KD < 10 µM suggests high affinity).
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing residues with ΔGcontrib ≤ -1 kcal/mol .

What interdisciplinary approaches are needed to explore this compound’s role in extracellular matrix remodeling?

Level: Advanced
Methodological Answer:

  • Biophysical assays : Atomic force microscopy (AFM) to measure stiffness changes in collagen gels treated with the compound.
  • Protease inhibition studies : Test MMP-2/9 activity via fluorogenic substrates, correlating inhibition with sulfation density.
  • 3D cell culture models : Use fibroblast-seeded hydrogels to simulate ECM remodeling in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.